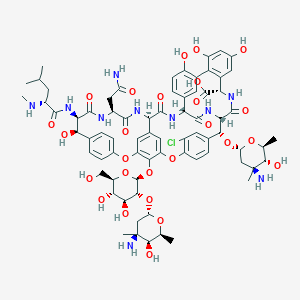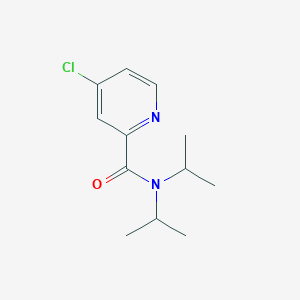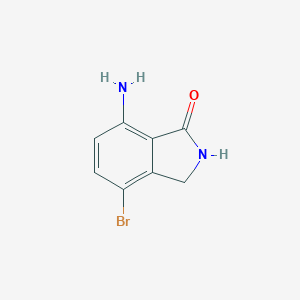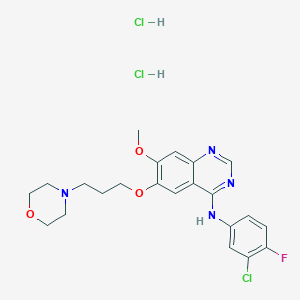
Gefitinib dihydrochloride
Vue d'ensemble
Description
Gefitinib dihydrochloride is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer (NSCLC). It is a quinazoline derivative and is structurally related to erlotinib, another EGFR inhibitor. This compound is a white powder that is soluble in water and ethanol. It is a prodrug that is metabolized to its active form, gefitinib, in vivo.
Applications De Recherche Scientifique
Targeted Delivery Systems
- Redox-Responsive Hyaluronic Acid-Functionalized Graphene Oxide Nanosheets for Cancer Drug Delivery
- Researchers developed a novel delivery system using graphene oxide nanosheets functionalized with hyaluronic acid for the targeted delivery of Gefitinib in lung cancer treatment. This approach enhances physiological stability and improves the bioavailability of Gefitinib, showing promise in treating lung cancer more effectively (Liu et al., 2018).
Molecular Pathways and Resistance Mechanisms
- Gefitinib-Sensitizing EGFR Mutations Activate Anti-Apoptotic Pathways
- Gefitinib targets the epidermal growth factor receptor (EGFR) and is particularly effective in non-small cell lung cancers with activating mutations within the EGFR kinase domain. This study found that such mutations selectively activate cell survival pathways, making cancer cells more sensitive to Gefitinib (Sordella et al., 2004).
Gefitinib in Combination Therapies
- Evaluation of Gefitinib for Treatment of Refractory Solid Tumors and CNS Malignancies in Pediatric Patients
- This clinical study evaluated the use of Gefitinib in children with refractory solid tumors and central nervous system malignancies. The findings highlighted its potential as a treatment option in pediatric oncology, especially when used in combination with other agents (Freeman et al., 2006).
Drug Resistance and Metabolism
- MiR-128 Reverses Gefitinib Resistance in Lung Cancer Stem Cells
- A study showed that microRNA-128 can enhance the sensitivity of lung cancer stem cells to Gefitinib. This highlights the potential of targeting microRNA pathways to overcome drug resistance in cancer treatment (Jiang et al., 2016).
Brain Penetration and Efficacy
- Distribution of Gefitinib to the Brain Is Limited by Active Efflux
- Research indicates that the brain distribution of Gefitinib is restricted by P-glycoprotein and Breast Cancer Resistance Protein-mediated efflux. This finding is significant for therapies targeting brain tumors, as concurrent administration of an inhibitor can enhance Gefitinib's delivery and efficacy (Agarwal et al., 2010).
Mécanisme D'action
Target of Action
Gefitinib dihydrochloride primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a receptor tyrosine kinase that is part of the ErbB family of receptors, which includes Her1 (EGFR), Her2 (erb-B2), Her3 (erb-B3), and Her4 (Erb-B4) . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . By inhibiting EGFR tyrosine kinase, gefitinib blocks the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This interruption of signaling in target cancer cells with mutated and overactive EGFR leads to inhibited malignant cell proliferation .
Biochemical Pathways
Gefitinib affects several biochemical pathways. It perturbs signal transduction pathways, apoptosis, cell cycle, FOXO-mediated transcription, p53 signaling pathway, and metabolic pathways . Notably, opposite expression patterns of genes associated with metabolism of lipids and cholesterol biosynthesis were observed in colon versus small intestine organoids in response to gefitinib .
Pharmacokinetics
Gefitinib is extensively metabolized in the liver by cytochrome P450s, primarily by CYP3A4, but CYP3A5 and CYP2D6 also play minor roles in gefitinib metabolism . After oral administration, gefitinib is widely distributed throughout the body . The systemic exposure to gefitinib in elderly patients was slightly higher than that in younger patients . The concentrations of gefitinib and its major metabolite O-desmethyl gefitinib in plasma were measured by high-performance liquid chromatography .
Result of Action
The molecular and cellular effects of gefitinib’s action are primarily the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors . This results in the inhibition of cell growth and proliferation, particularly in cancer cells where EGFR is overexpressed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of gefitinib. For instance, the use of gefitinib is predicted to present an insignificant risk to the environment . The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 6.31 x 10-4 . This suggests that environmental factors have minimal impact on the action of gefitinib.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Gefitinib Dihydrochloride selectively inhibits EGF-stimulated tumor cell growth with an IC50 value of 54 nM . It blocks EGFR autophosphorylation in EGF-stimulated tumor cells . The compound interacts with EGFR, a protein that plays a crucial role in cell signaling pathways involved in cell proliferation and survival .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the EGFR tyrosine kinase, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism . The compound can also induce autophagy and apoptosis in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of EGFR, thereby inhibiting the enzyme’s activity . This inhibition prevents the autophosphorylation of EGFR, leading to a decrease in downstream signaling and a reduction in the proliferation of cells that rely on this pathway for growth .
Temporal Effects in Laboratory Settings
Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the EGFR signaling pathway, which is a critical metabolic pathway in cells . The compound interacts with EGFR, thereby influencing metabolic flux and metabolite levels within the cell .
Transport and Distribution
Current studies focus on its interactions with transporters or binding proteins and its effects on localization or accumulation .
Subcellular Localization
Current studies focus on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2R,5S)-2-methyl-5-propan-2-ylcyclopentylidene]acetaldehyde](/img/structure/B69997.png)
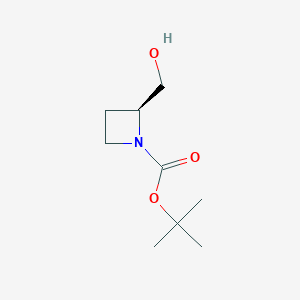

![Methanesulfinic acid, [[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B70002.png)
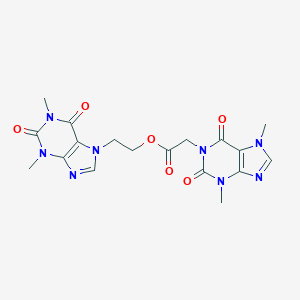


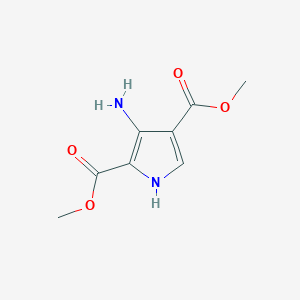
![2-[(4-Methylphenyl)thio]-5-nitrobenzaldehyde](/img/structure/B70013.png)
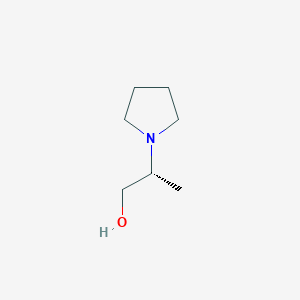
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
